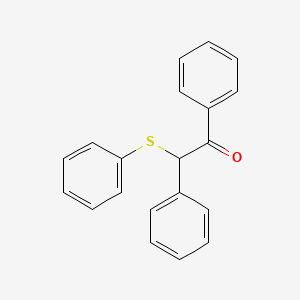
Ethanone, 1,2-diphenyl-2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1,2-diphenyl-2-(phenylthio)- is an organic compound with the molecular formula C20H16OS It is a derivative of ethanone, characterized by the presence of two phenyl groups and a phenylthio group attached to the ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-diphenyl-2-(phenylthio)- typically involves the reaction of benzoin with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethanone, 1,2-diphenyl-2-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1,2-diphenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1,2-diphenyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethanone, 1,2-diphenyl-2-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1,2-diphenyl-2-(phenylthio)- can be compared with other similar compounds, such as:
Ethanone, 1,2-diphenyl-: Lacks the phenylthio group, making it less reactive in redox reactions.
Ethanone, 2-phenyl-: Contains only one phenyl group, resulting in different chemical properties and reactivity.
Ethanone, 2,2-diphenyl-: Similar structure but lacks the phenylthio group, affecting its chemical behavior and applications.
The presence of the phenylthio group in Ethanone, 1,2-diphenyl-2-(phenylthio)- imparts unique chemical properties, making it more versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
16222-09-6 |
|---|---|
Molekularformel |
C20H16OS |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1,2-diphenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H16OS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H |
InChI-Schlüssel |
PDHFQNIQVRIEFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)
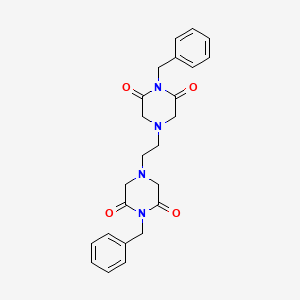


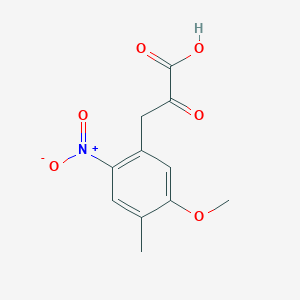
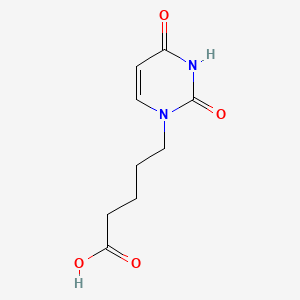
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
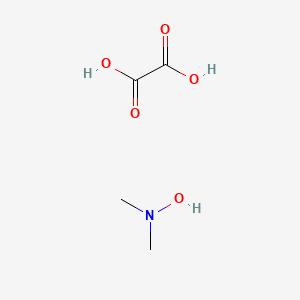
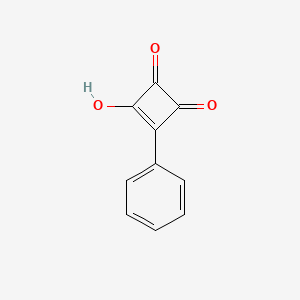
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
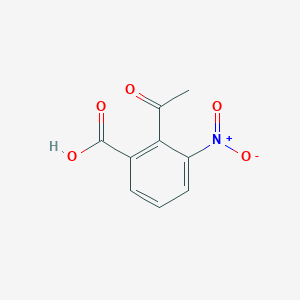
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
